REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[C:6]([Cl:8])[CH:7]=1.[I:11]N1C(=O)CCC1=O>C(#N)C>[NH2:1][C:2]1[C:3](=[O:10])[N:4]([CH3:9])[N:5]=[C:6]([Cl:8])[C:7]=1[I:11]
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Name
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|
Quantity
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2.12 g
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Type
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reactant
|
Smiles
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NC=1C(N(N=C(C1)Cl)C)=O
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Name
|
|
Quantity
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5.38 g
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Type
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reactant
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Smiles
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IN1C(CCC1=O)=O
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Name
|
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Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate and water
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with additional ethyl acetate twice
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Type
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WASH
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Details
|
The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel eluting with 20-40% ethyl acetate in hexanes
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C(N(N=C(C1I)Cl)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.27 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |